molecular formula C18H22BrNO B107915 Embramine CAS No. 3565-72-8

Embramine

Cat. No.: B107915
CAS No.: 3565-72-8
M. Wt: 348.3 g/mol
InChI Key: URSRSKSNFPUKGH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Embramine, also known as Mebryl or Bromadryl, is primarily an antihistamine and anticholinergic . It selectively binds to histamine H1 receptors , which play a crucial role in allergic reactions .

Mode of Action

This compound’s mode of action involves its interaction with histamine H1 receptorsThis action blocks the effects of endogenous histamine, a compound involved in local immune responses and regulating physiological function in the gut and acting as a neurotransmitter for the brain, spinal cord, and uterus .

Biochemical Pathways

This compound is involved in the This compound H1-antihistamine action pathway . By blocking the actions of histamine, this compound can alleviate the symptoms of allergic reactions, which are mediated by histamine. Histamine can cause contraction of smooth muscle, dilation of capillaries, increased heart rate, and gastric acid secretion, among other effects.

Pharmacokinetics

It is known that the peak plasma concentrations of similar antihistamines occur 2 to 3 hours after oral doses, with an elimination half-life of about 10 hours . These properties can impact the bioavailability of this compound, affecting its efficacy and duration of action.

Result of Action

As an antihistamine, this compound’s primary molecular and cellular effect is the reduction of histamine-mediated responses. This can lead to a decrease in symptoms such as sneezing, itching, watery eyes, and runny nose associated with allergic reactions . Additionally, as an anticholinergic, this compound can reduce the effects of acetylcholine, a neurotransmitter, on the body’s tissues, potentially reducing muscle spasms and other symptoms .

Preparation Methods

The synthesis of Embramine involves the reaction of 4-bromophenylacetonitrile with phenylmagnesium bromide to form 4-bromo-α-methyl-α-phenylbenzyl alcohol . This intermediate is then reacted with dimethylaminoethyl chloride in the presence of a base to yield this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Embramine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of this compound can lead to the formation of secondary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the bromine atom.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives.

Scientific Research Applications

Embramine has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying antihistamine activity.

    Biology: Employed in studies investigating the role of histamine in allergic reactions and other physiological processes.

    Medicine: Investigated for its potential therapeutic effects in treating allergic conditions and its anticholinergic properties.

    Industry: Utilized in the development of new antihistamine drugs and other pharmaceutical applications

Comparison with Similar Compounds

Embramine is similar to other antihistamines such as diphenhydramine and chlorpheniramine . it is unique in its combination of antihistamine and anticholinergic properties, making it particularly effective in treating severe allergic conditions . Other similar compounds include:

This compound’s unique combination of properties makes it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

2-[1-(4-bromophenyl)-1-phenylethoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16/h4-12H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSRSKSNFPUKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13977-28-1 (hydrochloride)
Record name Embramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003565728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60863198
Record name Embramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3565-72-8
Record name Embramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3565-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Embramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003565728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Embramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMBRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH0KD7Z416
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Embramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240239
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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